(S)-methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate
Overview
Description
(S)-methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate is a useful research compound. Its molecular formula is C24H31NO3 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Opioid Receptor Antagonism
- A study by Cueva et al. (2009) reports on the synthesis and in vitro opioid receptor antagonism of methyl-substituted analogues related to this compound. They highlight the compound's potential in selectively antagonizing kappa opioid receptors, a significant aspect in pain management and addiction therapy research (Cueva et al., 2009).
Organic Impurity Profiling
- Research by Heather et al. (2017) examined the synthesis and organic impurity profile of methylone, a related compound. This work is crucial in forensic chemistry for identifying synthetic pathways and the origin of impurities in related compounds (Heather et al., 2017).
Biological Activity
- Hachama et al. (2013) synthesized novel propanoates under mild conditions and tested their biological activity against bacterial strains and yeast. This research contributes to the development of new antibacterial and antifungal agents (Hachama et al., 2013).
Antitumor Activities
- Xiong Jing (2011) synthesized enantiomers of a compound structurally similar to "(S)-methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate" and evaluated their in vitro antitumor activities. This study is significant for developing new cancer therapeutics (Xiong Jing, 2011).
Polymer Modification and Medical Applications
- Aly and El-Mohdy (2015) discussed the modification of poly vinyl alcohol/acrylic acid hydrogels with amine compounds related to the queried compound. Their research is pivotal in medical applications, particularly in designing materials with antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Properties
IUPAC Name |
methyl (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO3/c1-18-16-25(13-12-24(18,2)21-10-7-11-22(26)15-21)17-20(23(27)28-3)14-19-8-5-4-6-9-19/h4-11,15,18,20,26H,12-14,16-17H2,1-3H3/t18-,20-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTYRVDJNWXVCS-VAXXYWNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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